7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine
Description
7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a fused oxazole-pyrimidine core. The oxazole ring is substituted with a phenyl group at position 2, while the pyrimidine moiety carries a methylsulfanyl group at position 5 and a chlorine atom at position 7 (Fig. 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse biological applications, particularly in oncology.
The synthesis of this compound typically involves chlorination of oxazolo[4,5-d]pyrimidin-7(6H)-ones using POCl₃, followed by functionalization at position 7 with amines or other nucleophiles .
Properties
CAS No. |
918147-55-4 |
|---|---|
Molecular Formula |
C12H8ClN3OS |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
7-chloro-5-methylsulfanyl-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3OS/c1-18-12-14-9(13)8-10(16-12)15-11(17-8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
WOXYBZVVWCUOFL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine derivatives with chloroacetyl chloride, followed by cyclization with thiourea and subsequent substitution reactions to introduce the phenyl and methylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. By inhibiting VEGFR-2, this compound can reduce the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 7
- 7-Chloro Derivatives : The chlorine atom at position 7 serves as a leaving group, enabling further derivatization. For example, substitution with 1,4-diazepane or piperazine enhances anticancer activity. Compounds like 7-(1,4-diazepan)-5-(4-methylphenyl)-2-phenyl derivatives exhibit GI₅₀ values of 0.9–1.9 µM against NCI-60 cancer cell lines .
- 7-Amino Derivatives: Replacement of chlorine with amines (e.g., piperazine) improves solubility and target binding. 7-Piperazin-1-yl-5-phenyl-2-p-tolyl derivatives demonstrate potent cytostatic (TGI: 0.3–4.2 µM) and cytotoxic (LC₅₀: 0.6–7.8 µM) effects .
Substituent Variations at Position 5
- Methylsulfanyl vs. Aryl Groups: The methylsulfanyl group in the target compound offers moderate lipophilicity, whereas bulkier aryl groups (e.g., 4-ethylphenyl) enhance plant growth-stimulating activity in agricultural applications . In anticancer contexts, 5-(4-methylphenyl) derivatives show superior docking affinity to adenosine kinase compared to methylsulfanyl analogues .
Table 1: Bioactivity of Selected Oxazolo[4,5-d]Pyrimidine Derivatives
Comparison with Thiazolo[4,5-d]Pyrimidine Analogues
Thiazolo[4,5-d]pyrimidines, which replace the oxazole oxygen with sulfur, exhibit distinct electronic profiles and bioactivity:
- Anticancer Activity : 7-Chloro-5-(2-chlorophenyl)-3-phenyl-thiazolo[4,5-d]pyrimidin-2-one (5c) shows broad-spectrum antitumor activity, with IR spectra confirming C=O (1690 cm⁻¹) and C–S–C (1250 cm⁻¹) bonds critical for stability .
- Trifluoromethyl Derivatives : 5-Trifluoromethyl-substituted thiazolo derivatives (e.g., compound 3b) demonstrate enhanced lipophilicity and cytotoxicity (LC₅₀: 5.9–7.4 µM) due to the electron-withdrawing CF₃ group .
Table 2: Key Differences Between Oxazolo and Thiazolo Derivatives
Comparison with Oxazolo[5,4-d]Pyrimidines
Oxazolo[5,4-d]pyrimidines, differing in ring fusion position, display altered bioactivity:
- Anticancer Activity : 5-(4-Ethylphenyl)-2-phenyl derivatives exhibit auxin-like plant growth stimulation at 10⁻⁸ M , whereas 1,3-oxazolo[5,4-d]pyrimidines show antiviral inactivity despite low cytotoxicity .
- Structural Implications : The 5,4-d fusion orientation reduces steric hindrance, facilitating interactions with hormonal receptors in plants, unlike the 4,5-d series optimized for kinase inhibition .
Research Findings and Implications
- Anticancer SAR : Chlorine at position 7 and aryl groups at position 5 are critical for activity. Piperazine/diazepane substitutions at position 7 improve potency by 10-fold compared to the parent chloro compound .
- Limitations : The target compound’s methylsulfanyl group may limit membrane permeability compared to CF₃ or aryl analogues, necessitating further derivatization .
Biological Activity
7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine (CAS Number: 918147-55-4) is a compound belonging to the oxazolo[4,5-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article synthesizes available research findings to provide an overview of its biological activity.
The molecular formula of 7-chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is with a molecular weight of 277.73 g/mol. The structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 918147-55-4 |
| Molecular Formula | C₁₂H₈ClN₃OS |
| Molecular Weight | 277.73 g/mol |
| LogP | 3.66 |
Anticancer Activity
Research indicates that compounds within the oxazolo[4,5-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives similar to 7-chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine have shown promising results against various cancer cell lines. In studies, compounds with similar structures demonstrated IC50 values indicating effective inhibition of cell proliferation in breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines.
Case Study:
In a comparative study of pyrimidine derivatives:
- Compound A exhibited an IC50 of 29.1 µM against MDA-MB453 cells.
- Compound B showed enhanced activity with an IC50 of 15.3 µM against MCF-7 cells .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Research has highlighted that oxazolo[4,5-d]pyrimidine derivatives can inhibit inflammatory pathways effectively.
Findings:
In vivo studies demonstrated that certain derivatives resulted in significant reductions in paw edema compared to standard anti-inflammatory drugs like indomethacin . For example:
- Inhibition rates ranged from 36% to 43% after four hours of treatment.
Antiviral Activity
Preliminary studies suggest antiviral properties against viruses such as Zika and Dengue. The compound's mechanism may involve the inhibition of viral replication or entry into host cells.
Research Insights:
In vitro assays revealed that certain derivatives had EC50 values of approximately 2.4 µM for ZIKV and 1.4 µM for DENV-2, indicating effective antiviral activity with lower toxicity profiles compared to existing antiviral agents .
The biological activity of 7-chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is likely linked to its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation. The presence of the chloro group and methylsulfanyl moiety may enhance its binding affinity and selectivity towards these targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 7-chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Core Formation : Construction of the oxazolo[4,5-d]pyrimidine core via cyclization reactions, such as condensation of thiourea derivatives with α-halo ketones or esters under basic conditions .
- Functionalization : Introduction of the methylsulfanyl group via nucleophilic substitution (e.g., using sodium thiomethoxide) at the 5-position of the pyrimidine ring. The 7-chloro group is introduced using phosphorus oxychloride (POCl₃) as a chlorinating agent .
- Phenyl Group Attachment : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck) are employed to introduce the 2-phenyl substituent, ensuring regioselectivity .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Characterization relies on:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and methylsulfanyl protons (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretching in oxazole) and ~680 cm⁻¹ (C-S stretching) .
- X-ray Crystallography : Resolves bond angles and distances (e.g., C-Cl bond length ~1.73 Å, pyrimidine ring planarity) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 318.0521 for C₁₃H₁₀ClN₃OS) .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for the methylsulfanyl group?
- Methodological Answer : Discrepancies in nucleophilic substitution rates (e.g., S-methyl vs. S-aryl reactivity) are addressed via:
- Computational Modeling : DFT calculations (e.g., using Gaussian 09) assess electronic effects, revealing higher electron density at the 5-position due to conjugation with the oxazole ring .
- Kinetic Studies : Pseudo-first-order rate constants are measured under varying conditions (e.g., solvent polarity, nucleophile strength) to identify dominant mechanisms (SN1 vs. SN2) .
- Isotopic Labeling : ³⁵S-labeled analogs track substitution pathways, distinguishing between direct displacement and radical intermediates .
Q. How can the compound’s bioactivity be systematically evaluated?
- Methodological Answer :
- Target Identification : Molecular docking (e.g., AutoDock Vina) predicts interactions with kinases or DNA topoisomerases, leveraging the compound’s heterocyclic core .
- In Vitro Assays :
- Enzyme Inhibition : IC₅₀ values are determined via fluorescence-based assays (e.g., ATPase activity in kinase targets) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices (SI > 10 indicates therapeutic potential) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) evaluates CYP450-mediated degradation, with LC-MS quantification of parent compound remaining .
Q. What advanced techniques analyze regioselectivity in derivatization reactions?
- Methodological Answer :
- Directed Ortho-Metalation (DoM) : Lithium bases (e.g., LDA) direct functionalization to specific positions on the phenyl ring, confirmed by NOESY NMR correlations .
- Single-Crystal-to-Single-Crystal (SCSC) Transformations : X-ray diffraction monitors real-time structural changes during reactions (e.g., halogen exchange at the 7-position) .
- Isotope Effects : Kinetic isotope effects (KIE) using deuterated analogs differentiate between rate-determining steps in multi-pathway reactions .
Notes
- Contradictions in Evidence : While and highlight palladium-catalyzed coupling for aryl group attachment, suggests alternative reductive cyclization methods. Researchers should validate route efficiency based on substrate compatibility .
- Safety Considerations : Chlorinated intermediates require handling in fume hoods with PPE. Waste must be neutralized before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
